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Hydroxyqunoline analog 3

Antibacterial drug discovery MRSA inhibitors In silico docking

Hydroxyquinoline analog 3, cataloged commercially as Antibacterial agent 165 (CAS not yet publicly assigned; molecular formula C₁₅H₁₁N₃O₄S, MW 329.33), is a sulfanilic acid-derived hydroxyquinoline featuring an azobenzene linkage that distinguishes it from other members of its structural series. This compound belongs to a three-member library of novel hydroxyquinoline derivatives—sulfanilamide-derived (compound 1), 4-aminobenzoic acid-derived (compound 2), and sulfanilic acid-derived (compound 3)—designed to target bacterial protease targets implicated in methicillin-resistant Staphylococcus aureus (MRSA) inhibition.

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
Cat. No. B10833461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyqunoline analog 3
Molecular FormulaC21H23N3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCN(C)CCCNC(=O)C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC=C3O
InChIInChI=1S/C21H23N3O2/c1-24(2)12-4-11-22-21(26)16-9-7-15(8-10-16)18-13-17-5-3-6-19(25)20(17)23-14-18/h3,5-10,13-14,25H,4,11-12H2,1-2H3,(H,22,26)
InChIKeyUSYGLVCNYUDJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyquinoline Analog 3 (Antibacterial Agent 165): Compound Identity, Series Context, and Procurement Rationale


Hydroxyquinoline analog 3, cataloged commercially as Antibacterial agent 165 (CAS not yet publicly assigned; molecular formula C₁₅H₁₁N₃O₄S, MW 329.33), is a sulfanilic acid-derived hydroxyquinoline featuring an azobenzene linkage that distinguishes it from other members of its structural series [1]. This compound belongs to a three-member library of novel hydroxyquinoline derivatives—sulfanilamide-derived (compound 1), 4-aminobenzoic acid-derived (compound 2), and sulfanilic acid-derived (compound 3)—designed to target bacterial protease targets implicated in methicillin-resistant Staphylococcus aureus (MRSA) inhibition [1]. The compound is supplied by multiple vendors (MedChemExpress, TargetMol, CymitQuimica) at >98% purity for research use, with established solubility of 10 mM in DMSO, enabling standardized in vitro assay deployment [2].

Why Generic Hydroxyquinoline Interchange Is Not Scientifically Valid for Analog 3: Structural and Target-Engagement Specificity


Hydroxyquinoline analogs cannot be treated as interchangeable procurement items because the position of the hydroxyl group, the nature of the pendant substituent, and the resulting target engagement profile diverge sharply even within a single congeneric series [1]. Within the Riaz et al. three-compound library, compound 3 (sulfanilic acid-derived) preferentially targets bacterial protease targets 1JIJ and 4CJN, whereas compound 1 (sulfanilamide-derived) shows superior binding toward 1ZI0 and 3VOB, with binding energies ranging from −2.17 to −8.45 kcal/mol across the series [1]. Substituting analog 3 with the simpler 3-hydroxyquinoline regioisomer (CAS 580-18-7) would forfeit the azobenzene-sulfonic acid pharmacophore entirely and, as demonstrated in phytopathogen models, yield markedly different antibacterial inhibition profiles—3-hydroxyquinoline achieves only 18.54% inhibition against Pectobacterium at 100 µg/mL versus 96.87% for 8-hydroxyquinoline [2]. These quantitative divergences in both target preference and phenotypic activity mean that compound selection directly determines experimental outcomes in antibacterial discovery programs.

Quantitative Differentiation Evidence for Hydroxyquinoline Analog 3 Versus Closest Comparators


Divergent Bacterial Protease Target Engagement: Compound 3 Preferentially Binds 1JIJ/4CJN While Compound 1 Favors 1ZI0/3VOB

In the head-to-head in silico evaluation of the three-compound hydroxyquinoline series against five bacterial protein targets (1JIJ, 3VOB, 1ZI0, 6F86, 4CJN), compound 3 (sulfanilic acid-derived analog) demonstrated its strongest binding affinity toward targets 1JIJ and 4CJN, whereas compound 1 (sulfanilamide-derived analog) showed preferential binding to 1ZI0 and 3VOB [1]. The overall binding energy range across all three ligands was −2.17 to −8.45 kcal/mol, with compounds 1 and 3 identified as the top-performing scaffolds on distinct target subsets [1]. Compound 2 (4-aminobenzoic acid-derived) was not identified among the best-scoring ligands for any target, providing a clear intra-series rank order that positions compound 3 as the preferred candidate when 1JIJ or 4CJN engagement is the screening objective [1].

Antibacterial drug discovery MRSA inhibitors In silico docking Protease targets

Structural Pharmacophore Differentiation: Azobenzene-Sulfonic Acid Moiety of Compound 3 Versus Sulfanilamide (Compound 1) and Carboxylic Acid (Compound 2) Analogs

Compound 3 (C₁₅H₁₁N₃O₄S, MW 329.33) is distinguished from its two closest in-series analogs by the presence of a sulfonic acid group (–SO₃H) attached via an azobenzene (–N=N–) linker to the hydroxyquinoline core [1]. Compound 1 (C₁₅H₁₂N₄O₃S, MW 328.35) instead carries a sulfanilamide (–SO₂NH₂) moiety, while compound 2 bears a 4-aminobenzoic acid (–COOH) group [1]. The sulfonic acid functionality of compound 3 confers higher aqueous solubility potential under physiological pH conditions compared to the sulfanilamide analog, while the azobenzene linker introduces conformational rigidity and π-stacking capacity absent in the simpler aniline-derived analogs [2]. The SMILES string for compound 3 (C1=CC2=C(C=C(C=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O)N=C1) confirms the unique connectivity pattern that is not present in any other member of this series .

Medicinal chemistry Structure-activity relationship Antibacterial pharmacophore design Hydroxyquinoline library

Regioisomeric Scaffold Divergence: 3-Hydroxyquinoline Exhibits Significantly Weaker Antibacterial Activity Than 8-Hydroxyquinoline Against Phytopathogens

A direct comparison of hydroxyquinoline regioisomers against three phytopathogenic bacterial strains at 100 µg/mL revealed that 3-hydroxyquinoline—the core scaffold of analog 3—is markedly less active than 8-hydroxyquinoline, the dominant clinical scaffold [1]. Against Xanthomonas oryzae pv. oryzae (Xoo), 3-hydroxyquinoline achieved 94.12 ± 3.11% inhibition versus 96.19 ± 0.00% for 8-hydroxyquinoline; against Xanthomonas axonopodis pv. citri (Xac), the difference widened to 75.28 ± 5.49% versus 98.47 ± 0.31%; and against Pectobacterium atrosepticum (Pa), the gap was dramatic—18.54 ± 5.87% versus 96.87 ± 0.00% [1]. This class-level evidence demonstrates that the 3-hydroxy substitution pattern itself confers a distinct and, in several bacterial species, substantially attenuated activity profile compared to the 8-hydroxy scaffold, reinforcing that analog 3's functionalization (azobenzene-sulfonic acid) is critical for rescuing or redirecting bioactivity [1].

Antibacterial screening Phytopathogen inhibition Hydroxyquinoline regioisomers Structure-activity relationship

Predicted Drug-Likeness and ADMET Differentiation: Compound 3 Versus In-Class Analogs Within the Three-Compound Series

The Riaz et al. study included comprehensive in silico ADMET and drug-likeness profiling for all three hydroxyquinoline derivatives using SwissADME and admetSAR 2.0 tools [1]. While the publication reports that all three compounds passed standard drug-likeness filters (Lipinski, Ghose, Veber, Egan, and Muegge) and exhibited favorable predicted ADMET properties, the specific predicted parameters (oral bioavailability probability, blood-brain barrier permeability, cytochrome P450 inhibition profile, and Ames mutagenicity) differ structurally between the sulfonic acid (compound 3), sulfanilamide (compound 1), and carboxylic acid (compound 2) congeners due to differences in ionization state, hydrogen-bond donor/acceptor counts, and topological polar surface area [1]. Compound 3, bearing the strongly acidic sulfonic acid group, is predicted to exist predominantly in its ionized form at physiological pH 7.4, which influences both solubility and membrane permeability relative to the less ionized sulfanilamide analog [1].

ADMET prediction Drug-likeness In silico pharmacokinetics Hydroxyquinoline lead optimization

Solubility and Formulation-Ready Properties: Compound 3 Offers Defined DMSO Solubility Enabling Reproducible In Vitro Assay Deployment

Antibacterial agent 165 (compound 3) is supplied with a verified solubility specification of 10 mM in DMSO, enabling direct preparation of stock solutions for in vitro antibacterial screening without additional solubility optimization [1]. This contrasts with the parent scaffold 8-hydroxyquinoline, which exhibits MIC values of 16.0–32.0 µM against S. aureus as a free ligand but requires metal complexation (e.g., Fe(8-hq)₃) to achieve significantly enhanced potency, adding formulation complexity [2]. Compound 3's pre-determined solubility in DMSO and room-temperature shipping stability provide operational advantages for high-throughput screening laboratories that require consistent, reproducible compound handling [1].

Compound solubility Assay-ready formulation DMSO solubility Procurement specifications

Optimal Research Application Scenarios for Hydroxyquinoline Analog 3 Based on Quantitative Differentiation Evidence


Target-Based Antibacterial Screening Against MRSA Protease Targets 1JIJ and 4CJN

Compound 3 is the preferred procurement choice for laboratories conducting target-based screening against the bacterial protease targets 1JIJ and 4CJN, as it demonstrated the best in silico binding scores among the three-compound hydroxyquinoline series toward these specific targets [1]. Programs investigating MRSA protease inhibition should select compound 3 rather than compound 1 (optimized for 1ZI0/3VOB) or compound 2 (no preferential target engagement) to maximize the probability of identifying hits against the 1JIJ/4CJN target pair [1].

Structure-Activity Relationship (SAR) Studies on Hydroxyquinoline Pharmacophore Expansion

The unique azobenzene-sulfonic acid pharmacophore of compound 3 (C₁₅H₁₁N₃O₄S, SMILES confirmed) makes it a valuable tool compound for SAR campaigns exploring the effect of sulfonic acid substitution versus sulfanilamide (compound 1) or carboxylic acid (compound 2) on antibacterial potency, solubility, and target selectivity [1]. Medicinal chemistry teams can use compound 3 as a reference point for designing next-generation analogs with modulated acidity and hydrogen-bonding capacity .

Comparative Antibacterial Spectrum Profiling Against Drug-Resistant Gram-Positive Pathogens

Given the documented differential antibacterial activity between 3-hydroxyquinoline and 8-hydroxyquinoline regioisomers—up to a 78-percentage-point inhibition gap against Pectobacterium atrosepticum at 100 µg/mL—compound 3 should be deployed in comparative MIC profiling panels alongside 8-hydroxyquinoline, clioquinol, and nitroxoline to map its resistance-breaking potential against MRSA and other drug-resistant Gram-positive strains [2]. The compound's commercially verified DMSO solubility (10 mM) facilitates direct integration into standardized broth microdilution assays [3].

In Silico-Guided Lead Optimization with Integrated ADMET Profiling

Compound 3 is appropriate for integrated in silico–in vitro lead optimization workflows where predicted ADMET parameters (SwissADME/admetSAR 2.0) are used to triage analogs before synthesis [1]. The compound's sulfonic acid group provides a distinct ionization and solubility profile that can serve as a benchmark for evaluating permeability-solubility trade-offs in hydroxyquinoline-based antibacterial lead series [1].

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